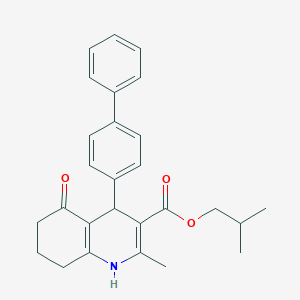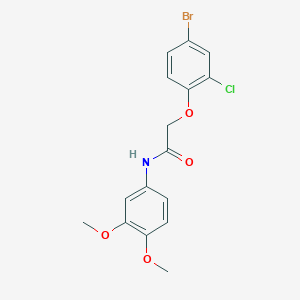![molecular formula C11H14ClNOS B4934166 1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
1-[(5-chloro-2-thienyl)carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-thienyl)carbonyl]azepane, also known as CTA, is a chemical compound that has been studied for its potential applications in scientific research. CTA is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing one nitrogen atom. CTA has been synthesized using a variety of methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]azepane involves its binding to specific ion channels in the brain, which can modulate their activity. This compound has been shown to bind to the extracellular surface of the Kv1.3 channel, which is involved in the regulation of neuronal excitability. By binding to this channel, this compound can modulate its activity and potentially affect neuronal function.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect the activity of ion channels in the brain, which can have implications for neuronal function. In addition, this compound has been shown to have anti-inflammatory effects in certain models, which may be related to its effects on ion channel activity. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]azepane in laboratory experiments include its potential to modulate ion channel activity and its specificity for certain channels. However, limitations include the need for further research to fully understand its effects and potential side effects.
Future Directions
Future research on 1-[(5-chloro-2-thienyl)carbonyl]azepane could focus on its potential applications in the treatment of neurological disorders, including multiple sclerosis and neuropathic pain. Further studies could also investigate the biochemical and physiological effects of this compound, as well as potential side effects and limitations. Additionally, research could explore the potential for other compounds in the azepane family to have similar effects on ion channels and neuronal function.
Synthesis Methods
One method for synthesizing 1-[(5-chloro-2-thienyl)carbonyl]azepane involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of approximately 100-102°C. Other methods for synthesizing this compound have also been reported in the literature.
Scientific Research Applications
1-[(5-chloro-2-thienyl)carbonyl]azepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to and modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. This modulation of ion channel activity may have implications for the treatment of neurological disorders such as multiple sclerosis and neuropathic pain.
Properties
IUPAC Name |
azepan-1-yl-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIDHSAYSZGUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4934100.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)

